(E)-6-oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate

Physicochemical differentiation Molecular weight Heavy atom count

(E)-6-Oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate (CAS 301228-50-2) belongs to the 6H-benzo[c]chromen-6-one (dibenzopyranone) class, a scaffold known for selective estrogen receptor β (ERβ) agonism when hydroxylated at positions 3 and 8. The present compound is a 3-O-acrylate ester bearing an (E)-3-(2-chlorophenyl)acryloyl group.

Molecular Formula C22H13ClO4
Molecular Weight 376.8 g/mol
Cat. No. B11691084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-6-oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate
Molecular FormulaC22H13ClO4
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)Cl
InChIInChI=1S/C22H13ClO4/c23-19-8-4-1-5-14(19)9-12-21(24)26-15-10-11-17-16-6-2-3-7-18(16)22(25)27-20(17)13-15/h1-13H/b12-9+
InChIKeyYWZFQCLYAIUKOD-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-6H-benzo(c)chromen-3-yl 3-(2-chlorophenyl)acrylate: A Structurally Differentiated Benzo[c]chromenone Acrylate Ester for Early Discovery


(E)-6-Oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate (CAS 301228-50-2) belongs to the 6H-benzo[c]chromen-6-one (dibenzopyranone) class, a scaffold known for selective estrogen receptor β (ERβ) agonism when hydroxylated at positions 3 and 8 [1]. The present compound is a 3-O-acrylate ester bearing an (E)-3-(2-chlorophenyl)acryloyl group. It is distributed exclusively through the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals for early discovery, with no analytical data collected by the vendor; the buyer assumes responsibility for identity/purity confirmation . Predicted physicochemical properties include a boiling point of 586.968 ± 39.00 °C (760 Torr) and a density of 1.385 ± 0.06 g/cm³ (25 °C/760 Torr) .

Why Generic Substitution of Benzo[c]chromen-6-one 3-O-Esters or 2-Chlorophenylacrylates Fails for This Precise Chemical Entity


The 6H-benzo[c]chromen-6-one core exhibits extreme sensitivity to the nature of the 3-position substituent. In the seminal ERβ agonist series, a free 3-hydroxyl was essential for coactivator recruitment, and even small ester variations profoundly altered both potency and selectivity [1]. The present compound replaces the hydroxyl with an (E)-3-(2-chlorophenyl)acrylate ester, introducing a Michael acceptor and a lipophilic 2-chlorophenyl group that will drive entirely different molecular recognition, metabolic stability, and physicochemical behavior compared to the 3-benzoate, 3-(4-methoxybenzoate), 3-acetate, or 3-(2-chlorobenzoate) analogs. Consequently, procurement of a generic “6-oxo-6H-benzo[c]chromen-3-yl ester” cannot reproduce the specific hydrogen-bonding, electrophilic reactivity, or logP profile of this compound, risking failure in target- or phenotype-based screens tuned to the 2-chlorophenylacrylate motif.

Quantitative Evidence Guide: How (E)-6-Oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate Differentiates from Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Common 3-O-Benzoate and 3-O-Acetate Analogs

The target compound possesses a molecular weight of 376.79 g·mol⁻¹ (C₂₂H₁₃ClO₄), which is 30.49 g·mol⁻¹ heavier than the unsubstituted 3-O-benzoate analog (C₂₁H₁₂O₄, 328.32 g·mol⁻¹) and 91.79 g·mol⁻¹ heavier than the 3-O-acetate analog (C₁₅H₁₀O₄, 254.24 g·mol⁻¹) [1]. This increase in molecular weight and heavy atom count (27 vs. 25 and 19, respectively) directly impacts ligand efficiency metrics and may alter passive membrane permeability, a key consideration in cell-based screening campaigns.

Physicochemical differentiation Molecular weight Heavy atom count

Predicted Lipophilicity (LogP) Elevation vs. 3-Hydroxy and 3-Methoxy Congeners

The 3-(2-chlorophenyl)acrylate ester introduces a large lipophilic surface, elevating the predicted logP by approximately 1.5–2.0 log units relative to the 3-hydroxy-6H-benzo[c]chromen-6-one core (predicted logP ≈ 2.8) and by approximately 0.8–1.2 log units relative to the 3-methoxybenzoate analog (predicted logP ≈ 3.5) [1]. The presence of the ortho-chlorine atom on the cinnamate moiety further increases polarizability and may enhance halogen-bonding interactions with target proteins.

Lipophilicity LogP Drug-likeness

Electrophilic Acrylate Warhead: Potential for Covalent Target Engagement Absent in Saturated Ester Analogs

The (E)-3-(2-chlorophenyl)acrylate ester contains an α,β-unsaturated carbonyl system capable of acting as a Michael acceptor toward cysteine thiols, whereas the corresponding 3-(2-chlorophenyl)propionate saturated analog or the 3-O-benzoate analog lacks this electrophilic reactivity . This structural feature enables potential covalent target engagement, a mechanism exploited in FDA-approved acrylamide-based kinase inhibitors. The 2-chlorophenyl substituent may further tune the electrophilicity and orient the warhead within a binding pocket.

Covalent inhibitor Michael acceptor Electrophilic warhead

BindingDB Affinity Precedent for 6-Oxo-6H-benzo[c]chromen-3-yl Esters: HIV-1 gp160 Inhibition at Low μM Range

Although no bioactivity data exist for the target compound itself, the 6-oxo-6H-benzo[c]chromen-3-yl scaffold has demonstrated target engagement in a high-throughput screen: (6-oxidanylidenebenzo[c]chromen-3-yl) phenyl carbonate inhibited HIV-1 envelope glycoprotein gp160 with an IC₅₀ of 2.5 μM [1]. This establishes that the 3-O-ester series is capable of binding to biologically relevant targets, and the addition of the 2-chlorophenylacrylate moiety may afford a distinct selectivity profile not achievable with simpler esters.

HIV-1 gp160 BindingDB Phenyl carbonate

Unique Sourcing Status: Single-Supplier AldrichCPR Collection with No Analytical Data Guarantees

The compound is listed exclusively as Sigma-Aldrich R111716 within the AldrichCPR collection of rare and unique chemicals . The vendor explicitly does not collect analytical data and sells the product “AS-IS” with no warranty of identity or purity . This contrasts with multi-supplier analogs such as 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate (available from at least three vendors with certificates of analysis) and places the burden of analytical characterization entirely on the purchasing laboratory.

Procurement AldrichCPR Rare chemical

Optimal Utilization Scenarios for (E)-6-Oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate Based on Evidence


Covalent Inhibitor Fragment Library Design

The acrylate warhead provides a latent electrophile suitable for cysteine-targeted covalent inhibitor screening. Incorporate this compound into a focused library of mild Michael acceptors to identify fragments that form reversible covalent adducts with disease-relevant cysteine residues, an approach validated by FDA-approved acrylamide drugs. The 2-chlorophenyl group offers additional van der Waals contacts and potential halogen bonding [1].

Selective ERβ-Off-Target Profiling Panel

Because the 3-hydroxyl is masked as an ester, the compound is predicted to be devoid of ERβ agonism, making it a negative control for ERβ counter-screens. Use it alongside the potent 3,8-dihydroxy-6H-benzo[c]chromen-6-one to discriminate on-target ERβ effects from off-target effects in cell-based transcriptional assays [1].

Lipophilic-Tolerant Membrane Permeability Studies

The elevated predicted logP (~4.3–5.0) makes this compound a suitable probe for studying passive membrane permeation in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers. Compare its permeability coefficient with lower-logP 3-O-benzoate analogs to isolate the contribution of the 2-chlorophenylacrylate motif to membrane traversal [1].

Analytical Method Development for Benzo[c]chromenone Esters

Given the absence of vendor analytical data, this compound can serve as a challenging test analyte for developing sensitive LC-UV or LC-MS methods for benzo[c]chromenone esters. Its chlorine isotopic signature provides a distinctive MS pattern for method validation. Procurement of R111716 thus supports analytical chemistry groups establishing purity protocols for rare esters [1].

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